molecular formula C12H10IN3S B14536302 N-(2-Iodophenyl)-N'-pyridin-2-ylthiourea CAS No. 62002-96-4

N-(2-Iodophenyl)-N'-pyridin-2-ylthiourea

Cat. No.: B14536302
CAS No.: 62002-96-4
M. Wt: 355.20 g/mol
InChI Key: WQWFBLPWMWDBJK-UHFFFAOYSA-N
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Description

N-(2-Iodophenyl)-N'-pyridin-2-ylthiourea is a thiourea derivative featuring a 2-iodophenyl group and a pyridin-2-yl moiety linked via a thiourea (–NH–CS–NH–) bridge. This compound’s structural and electronic features make it relevant in coordination chemistry, catalysis, and materials science.

Properties

CAS No.

62002-96-4

Molecular Formula

C12H10IN3S

Molecular Weight

355.20 g/mol

IUPAC Name

1-(2-iodophenyl)-3-pyridin-2-ylthiourea

InChI

InChI=1S/C12H10IN3S/c13-9-5-1-2-6-10(9)15-12(17)16-11-7-3-4-8-14-11/h1-8H,(H2,14,15,16,17)

InChI Key

WQWFBLPWMWDBJK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)NC2=CC=CC=N2)I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Iodophenyl)-N’-pyridin-2-ylthiourea typically involves the reaction of 2-iodoaniline with pyridine-2-thiol in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol. The general reaction scheme is as follows:

    Step 1: 2-Iodoaniline is reacted with carbon disulfide (CS2) in the presence of a base to form the corresponding dithiocarbamate intermediate.

    Step 2: The dithiocarbamate intermediate is then treated with pyridine-2-thiol to yield N-(2-Iodophenyl)-N’-pyridin-2-ylthiourea.

Industrial Production Methods

While the laboratory synthesis of N-(2-Iodophenyl)-N’-pyridin-2-ylthiourea is well-documented, industrial production methods may involve more scalable and cost-effective processes. These methods often utilize continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Iodophenyl)-N’-pyridin-2-ylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can produce various substituted thioureas.

Scientific Research Applications

N-(2-Iodophenyl)-N’-pyridin-2-ylthiourea has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and catalysis.

    Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: The compound is used in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N-(2-Iodophenyl)-N’-pyridin-2-ylthiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with proteins, affecting their structure and function. Additionally, the iodine atom can participate in halogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Thiourea derivatives vary widely based on substituent groups, which critically influence their physicochemical properties, reactivity, and applications. Below is a detailed comparison of N-(2-Iodophenyl)-N'-pyridin-2-ylthiourea with structurally related thioureas and acylamides:

Structural Analogs and Substituent Effects
Compound Name Substituent R1 Substituent R2 Key Structural Features
This compound 2-Iodophenyl Pyridin-2-yl Iodine introduces steric bulk and electron-withdrawing effects; pyridyl enables coordination .
N-(Biphenyl-4-ylcarbonyl)-N'-(2-pyridylmethyl)thiourea Biphenyl-4-ylcarbonyl 2-Pyridylmethyl Biphenyl group increases conjugation; dihedral angle between phenyl rings = 36.84° vs. 20.71° in analogs. Stabilized by N–H···O/S hydrogen bonds.
N-Cyclohexyl-N'-(2-pyridinyl)thiourea Cyclohexyl Pyridin-2-yl Cyclohexyl group enhances lipophilicity; reduced steric hindrance compared to iodophenyl.
N-(2-Iodophenyl)acetamide 2-Iodophenyl Acetyl Acylamide (vs. thiourea); iodine and acetyl groups influence solubility and crystal packing.

Key Observations:

  • Steric and Electronic Effects : The 2-iodophenyl group in the target compound increases molecular weight and hydrophobicity compared to cyclohexyl or biphenyl analogs. The iodine atom may participate in halogen bonding, influencing crystal packing .
  • Hydrogen Bonding : Intramolecular N–H···O/S hydrogen bonds stabilize thiourea conformations. For example, in N-(biphenyl-4-ylcarbonyl)-N'-(2-pyridylmethyl)thiourea, N2–H2···O1 and N2–H2···N3 interactions rigidify the structure .
  • Conformational Flexibility : Dihedral angles between aromatic rings (e.g., 36.84° in biphenyl derivatives) highlight substituent-dependent conformational preferences, which affect molecular stacking and reactivity .
Physicochemical and Reactivity Comparisons
Property/Reactivity This compound N-(Biphenyl-4-ylcarbonyl)-N'-(2-pyridylmethyl)thiourea N-Cyclohexyl-N'-(2-pyridinyl)thiourea
Hydrophobicity High (due to iodine) Moderate (biphenyl is aromatic but less bulky) Moderate (cyclohexyl is aliphatic)
Hydrogen Bonding N–H···S and N–H···N likely Strong N–H···O and N–H···N bonds observed Weaker due to lack of electronegative groups
Coordination Potential High (pyridyl and thiourea S donor) Moderate (pyridylmethyl may limit metal access) Similar to target compound
Reactivity with Metals Likely forms stable complexes Limited data; biphenyl may sterically hinder coordination Less steric hindrance than iodophenyl

Reactivity Insights :

  • demonstrates that pyridyl-containing thioureas participate in substitution reactions with palladium complexes. The iodine substituent in the target compound may slow reaction kinetics due to steric effects compared to smaller groups (e.g., methyl or fluoro) .

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